molecular formula C12H17NO B3092447 (S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol CAS No. 1228033-52-0

(S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol

Cat. No. B3092447
CAS RN: 1228033-52-0
M. Wt: 191.27 g/mol
InChI Key: CMBFPAOCIMBCTJ-NEPJUHHUSA-N
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Description

“(S)-1-phenyl-1-(®-pyrrolidin-2-yl)ethanol” is a chemical compound with the CAS number 1228033-52-0 . It has a molecular formula of C12H17NO and a molecular weight of 191.27 .


Molecular Structure Analysis

The molecular structure of “(S)-1-phenyl-1-(®-pyrrolidin-2-yl)ethanol” can be represented by the canonical SMILES string: CC(C1CCCN1)(C2=CC=CC=C2)O . This indicates that the molecule consists of a phenyl group (C6H5-) and a pyrrolidin-2-yl group (C4H8N-) attached to a carbon atom, which is also attached to a hydroxyl group (-OH).

Mechanism of Action

Target of Action

The primary target of (S)-1-phenyl-1-(®-pyrrolidin-2-yl)ethanol, also known as ethanol, is the central nervous system . It primarily affects neurotransmitter systems, particularly the GABA A receptor , which plays a crucial role in inhibitory signaling in the brain .

Mode of Action

Ethanol interacts with its targets, primarily the GABA A receptors, acting as a positive allosteric modulator . This interaction enhances the inhibitory effects of GABA, leading to sedation, relaxation, and decreased anxiety . Ethanol also affects other neurotransmitter systems, including glutamate and dopamine systems, contributing to its complex pharmacological profile .

Biochemical Pathways

Ethanol is metabolized in the body through several biochemical pathways. The primary pathway involves the enzymes alcohol dehydrogenase and aldehyde dehydrogenase, which convert ethanol to acetaldehyde, and then to acetic acid . These metabolites are further broken down into carbon dioxide and water and eventually eliminated from the body . This metabolism of ethanol can affect various biochemical pathways, including those involved in energy metabolism and redox balance .

Pharmacokinetics

The pharmacokinetics of ethanol involves its absorption, distribution, metabolism, and excretion (ADME). After oral ingestion, ethanol is rapidly absorbed by the stomach and intestines and distributed throughout the body, including the brain . It is highly water-soluble and diffuses passively throughout the body . Ethanol is primarily metabolized in the liver, with about 90% being converted to acetaldehyde by the enzyme alcohol dehydrogenase . The remaining ethanol is excreted unchanged in breath, urine, and sweat .

Result of Action

The molecular and cellular effects of ethanol’s action include changes in neurotransmitter release, alterations in neuronal excitability, and modifications of synaptic plasticity . These changes can lead to the behavioral effects associated with ethanol, such as sedation, relaxation, and impaired cognitive function . Chronic ethanol use can lead to adaptations in the nervous system, contributing to tolerance, dependence, and the risk of withdrawal upon cessation .

Action Environment

The action of ethanol can be influenced by various environmental factors. For instance, the presence of food in the stomach can slow the absorption of ethanol, reducing its peak blood concentration . Genetic factors can also influence ethanol’s action, with certain genetic polymorphisms affecting the activity of enzymes involved in ethanol metabolism .

properties

IUPAC Name

(1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(14,11-8-5-9-13-11)10-6-3-2-4-7-10/h2-4,6-7,11,13-14H,5,8-9H2,1H3/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBFPAOCIMBCTJ-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]([C@H]1CCCN1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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